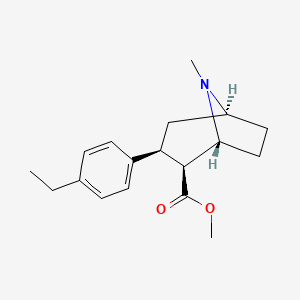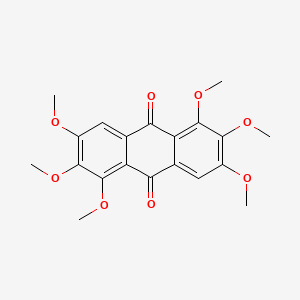
Golcadomide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Golcadomide hydrochloride is a novel, oral, small-molecule cereblon E3 ligase modulator (CELMoD) agent. It is designed to induce targeted degradation of specific transcription factors, such as Ikaros and Aiolos, which play crucial roles in the development of B-cell malignancies . This compound has shown promising efficacy and a manageable safety profile in patients with relapsed or refractory non-Hodgkin lymphoma .
Métodos De Preparación
The synthesis of Golcadomide hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques, purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Golcadomide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Golcadomide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of cereblon E3 ligase modulation and targeted protein degradation.
Biology: It helps in understanding the role of transcription factors like Ikaros and Aiolos in cellular processes and disease development.
Mecanismo De Acción
Golcadomide hydrochloride exerts its effects by co-opting cereblon, a protein involved in the ubiquitin-proteasome system. This interaction leads to the targeted degradation of transcription factors Ikaros and Aiolos, which are crucial for B-cell malignancy development. By degrading these transcription factors, this compound inhibits the proliferation of malignant B-cells and induces apoptosis, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Golcadomide hydrochloride is unique among cereblon E3 ligase modulators due to its specific targeting of Ikaros and Aiolos. Similar compounds include:
Lenalidomide: Another cereblon E3 ligase modulator used in the treatment of multiple myeloma and other hematologic malignancies.
Pomalidomide: A derivative of thalidomide with similar mechanisms of action, used in the treatment of multiple myeloma.
This compound stands out due to its specific targeting and degradation of Ikaros and Aiolos, making it a promising candidate for treating B-cell malignancies .
Propiedades
| 2639939-36-7 | |
Fórmula molecular |
C28H31ClFN5O5 |
Peso molecular |
572.0 g/mol |
Nombre IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C28H30FN5O5.ClH/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36;/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36);1H/t23-;/m0./s1 |
Clave InChI |
GPLAJWRFGHEJAX-BQAIUKQQSA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







